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Compound of Interest

Compound Name: Ivacaftor-d9

Cat. No.: B606829

A comprehensive analysis of preclinical and clinical data reveals that deuterated ivacaftor, also
known as deutivacaftor or CTP-656, exhibits significantly improved metabolic stability
compared to its non-deuterated counterpart, ivacaftor. This enhanced stability, primarily
attributed to the kinetic isotope effect, results in a more favorable pharmacokinetic profile,
including a longer half-life and increased drug exposure, which may support a once-daily
dosing regimen.

Researchers have explored the strategic replacement of hydrogen atoms with deuterium at
metabolically vulnerable positions in the ivacaftor molecule to attenuate its breakdown by
cytochrome P450 enzymes.[1] This guide provides a detailed comparison of the metabolic
stability of deuterated and non-deuterated ivacaftor, supported by experimental data from in
vitro and in vivo studies.

Comparative Pharmacokinetic Data

The metabolic stability of a drug is a critical determinant of its pharmacokinetic properties. In
vitro and in vivo studies have consistently shown that deuteration of ivacaftor leads to a slower
rate of metabolism.

In Vitro Metabolic Stability

In vitro studies using human liver microsomes (HLM) and recombinant human CYP3A4
enzymes have demonstrated the enhanced stability of deuterated ivacaftor. A significant
deuterium isotope effect, a measure of how much the heavier isotope slows down the rate of a
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chemical reaction, has been reported for the metabolism of CTP-656, with a DV of 3.8 and a
DV/K of 2.2 for CYP-mediated oxidation.[1][2] This indicates that the carbon-deuterium bond is
stronger and less easily cleaved by metabolic enzymes compared to the carbon-hydrogen
bond.

In Vivo Pharmacokinetics in Animal Models

Preclinical studies in male Sprague-Dawley rats and male beagle dogs following oral
administration further support the improved metabolic profile of deuterated ivacaftor.

) Dose Cmax AUCO0-24h
Compound Species t1/2 (h)
(mgl/kg) (ng/mL) (ng-h/mL)
Ivacaftor Rat 10 1850 (23) 22177 (15) 6.8 (10)
CTP-656 (d9-
Rat 10 1883 (16) 26033 (13) 7.2 (11)
Ivacaftor)
d18-Ivacaftor Rat 10 2237 (21) 30367 (14) 7.9 (10)
Ivacaftor Dog 3.0 2588 (26) 39088 (22) 10.3 (16)
CTP-656 (d9-
Dog 3.0 3385 (21) 59925 (21) 11.5 (13)
Ivacaftor)
d18-lvacaftor  Dog 3.0 2855 (24) 48800 (23) 10.8 (15)

Data presented as mean (%CV). Data sourced from Harbeson et al., 2017.[2]

Clinical Pharmacokinetics in Healthy Volunteers

The enhanced metabolic stability observed in preclinical models translated to an improved
pharmacokinetic profile in healthy human volunteers. A single 25 mg oral dose of CTP-656
resulted in a longer half-life compared to what has been reported for ivacaftor.
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AUCO0-inf
Compound Dose (mg) Cmax (ng/mL) t1/2 (h)
(ng-h/mL)
CTP-656 (d9-
25 281 (45) 4467 (31) 15.9 (17)
Ivacaftor)
d18-lvacaftor 25 243 (37) 3639 (32) 14.7 (19)
Ivacaftor
150 - - ~12-14
(reported)

Data for CTP-656 and d18-Ivacaftor presented as mean (%CV) from a single-dose crossover
study in healthy volunteers.[2] Reported half-life for standard ivacaftor is from separate studies.
[1] Deutivacaftor has a reported apparent clearance of 7.29 L/h.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of
deuterated and non-deuterated ivacaftor.

In Vitro Metabolic Stability in Human Liver Microsomes
(HLM)

Objective: To determine the rate of disappearance of the parent compound (ivacaftor, CTP-656,
or d18-ivacaftor) when incubated with human liver microsomes.

Materials:

e Test compounds (lvacaftor, CTP-656, d18-ivacaftor) dissolved in DMSO (10 mM stock).
¢ Pooled human liver microsomes (e.g., from a commercial supplier).

o Potassium phosphate buffer (100 mM, pH 7.4).

» NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-
phosphate dehydrogenase).

» Acetonitrile with an internal standard for reaction termination and sample processing.
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» 96-well plates.

¢ Incubator shaker (37°C).

e LC-MS/MS system for analysis.
Procedure:

e Areaction mixture is prepared containing human liver microsomes (final concentration
typically 0.5 mg/mL) in potassium phosphate buffer.

» The test compound is added to the reaction mixture to a final concentration of 1 yuM.

e The mixture is pre-incubated at 37°C for 5 minutes.

e The metabolic reaction is initiated by the addition of the NADPH regenerating system.
» Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

e The reaction in each aliquot is terminated by the addition of cold acetonitrile containing an
internal standard.

o Samples are centrifuged to precipitate proteins.

e The supernatant is collected and analyzed by a validated LC-MS/MS method to quantify the
remaining concentration of the parent compound.[3]

e The natural logarithm of the percentage of the parent compound remaining is plotted against
time, and the slope of the linear regression is used to calculate the in vitro half-life (t1/2).

LC-MS/MS Analysis of lvacaftor and its Metabolites

Objective: To quantify the concentrations of ivacaftor and its major metabolites (M1 and M6) in
biological matrices.

Instrumentation:

e A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid
chromatography (UHPLC) system.
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o Atriple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Procedure:

o Sample Preparation: Proteins in plasma or microsomal incubation samples are precipitated
using a solvent like acetonitrile. The samples are then centrifuged, and the supernatant is
collected.[4]

o Chromatographic Separation: The supernatant is injected onto a reverse-phase C18 or C8
column. A gradient elution is typically used with a mobile phase consisting of water with 0.1%
formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[5][6]

e Mass Spectrometric Detection: The mass spectrometer is operated in positive ion mode
using multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions are
monitored for each analyte and the internal standard. For example, the ion transition for
ivacaftor might be m/z 393.2 - 189.1.[7]

o Quantification: A calibration curve is generated using standards of known concentrations,
and the concentrations of the analytes in the samples are determined by interpolation from
this curve.

Visualizations

Experimental Workflow for In Vitro Metabolic Stability
Assay
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Caption: Workflow for a typical in vitro metabolic stability assay.
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Metabolic Pathway of lvacaftor and the Impact of
Deuteration
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Caption: Metabolism of ivacaftor and the effect of deuteration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Deuterated Ivacaftor Demonstrates Enhanced
Metabolic Stability Over Non-Deuterated Form]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b606829#comparative-metabolic-stability-of-
deuterated-vs-non-deuterated-ivacaftor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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